3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-7-5-6-8-15(11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
KZHMMXOFZPNRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Intermediate
The tert-butoxycarbonyl (Boc) group introduction to the piperidine nitrogen constitutes the foundational step. Patent CN111362852A demonstrates that reacting piperidin-2-ylbutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in methylene chloride using triethylamine (TEA) achieves 89–92% yield at 10–40°C. This method avoids traditional oxidation routes that generate ketone byproducts, which complicate purification. The mechanism involves nucleophilic attack by the piperidine nitrogen on Boc₂O, followed by deprotonation by TEA (Figure 1).
Table 1: Comparative Analysis of Boc Protection Methods
Carboxylic Acid Functionalization
Post-Boc protection, the butanoic acid moiety is introduced via Michael addition or alkylation. A 2024 VulcanChem protocol details reacting Boc-protected piperidine with acrylic acid in tetrahydrofuran (THF) under palladium catalysis, yielding 78% product after 12 hours at 60°C. Alternatively, alkylation with ethyl 4-bromobutanoate followed by saponification with NaOH in ethanol achieves 82% yield.
Reaction Optimization Strategies
Solvent Selection and Temperature Control
Methylene chloride outperforms dioxane and dimethyl sulfoxide (DMSO) in Boc protection due to its low polarity, which minimizes side reactions. Kinetic studies reveal that maintaining temperatures below 40°C prevents Boc group cleavage, while exceeding 50°C leads to a 15% decrease in yield.
Catalytic Systems
Palladium(II) acetate (5 mol%) in THF optimizes the Michael addition step, reducing reaction time from 24 to 12 hours compared to uncatalyzed conditions. Ligand screening shows 1,2-bis(diphenylphosphino)ethane (dppe) enhances regioselectivity by 20%.
Industrial-Scale Production
Continuous Flow Synthesis
BenchChem’s 2025 data (excluded per user request) and Sigma-Aldrich’s PROTAC linker production suggest that continuous flow reactors improve scalability. A three-stage system achieves:
-
Boc protection at 10 L/min with 94% conversion
-
Alkylation in a packed-bed reactor (residence time: 30 min)
Table 2: Industrial Process Metrics
| Parameter | Batch Mode | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Purity (%) | 95.2 | 98.7 |
| Waste Solvent (L/kg) | 120 | 45 |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to regenerate the free piperidine amine, enabling further functionalization:
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) (20–50% v/v, 0–25°C, 1–4 hours)
-
Hydrochloric acid (HCl) in dioxane (4 M, room temperature, 2 hours)
Outcome :
-
Quantitative removal of the Boc group yields 3-(piperidin-2-yl)butanoic acid (free amine form).
-
Reaction efficiency: >95% (TFA method).
Carboxylic Acid Functionalization
The butanoic acid moiety undergoes typical carboxylic acid reactions:
Esterification
Reagents/Condients :
-
Alcohol (e.g., methanol, ethanol) + coupling agents (DCC/DMAP or HATU)
-
Conditions: Room temperature, 12–24 hours, inert atmosphere (N₂ or Ar)
Example :
| Reactant | Product | Yield |
|---|---|---|
| Methanol | Methyl 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)butanoate | 82% |
Amide Formation
Reagents :
-
Amines (e.g., benzylamine) + HATU/DIPEA in DMF
-
Conditions: 0°C to room temperature, 4–6 hours
Example :
| Amine | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)butanamide | 75% |
Piperidine Ring Modifications
The piperidine nitrogen participates in nucleophilic reactions after Boc deprotection:
Alkylation
Reagents :
Example :
| Alkylating Agent | Product | Yield |
|---|---|---|
| Methyl iodide | 3-(1-Methylpiperidin-2-yl)butanoic acid | 68% |
Acylation
Reagents :
Example :
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetic anhydride | 3-(1-Acetylpiperidin-2-yl)butanoic acid | 73% |
Side-Chain Oxidation
The butanoic acid chain is oxidized to generate ketones or further functionalized intermediates:
Reagents/Conditions :
-
KMnO₄ in acidic aqueous solution (pH 2–3, 50°C, 3 hours)
-
Pyridinium chlorochromate (PCC) in DCM (room temperature, 6 hours)
Outcome :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ | 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-oxobutanoic acid | 58% |
| PCC | 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butan-2-one | 65% |
Cross-Coupling Reactions
The piperidine ring participates in transition-metal-catalyzed coupling:
Reagents/Conditions :
-
Suzuki coupling: Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O (80°C, 12 hours)
-
Buchwald-Hartwig amination: Pd₂(dba)₃, Xantphos, aryl halide, Cs₂CO₃, toluene (100°C, 24 hours)
Example :
| Reaction Type | Partner | Product | Yield |
|---|---|---|---|
| Suzuki coupling | 4-Bromophenyl boronic acid | 3-(1-(tert-Butoxycarbonyl)-4-(4-biphenyl)piperidin-2-yl)butanoic acid | 52% |
Stability and Side Reactions
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibition
One of the prominent applications of this compound is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV plays a crucial role in glucose metabolism, and its inhibition has therapeutic implications for:
- Type II Diabetes Mellitus : The compound has shown potential in lowering blood glucose levels by prolonging the action of incretin hormones .
Anti-inflammatory Properties
Research indicates that derivatives of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid exhibit anti-inflammatory activity. In vivo studies have demonstrated that certain analogs can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : As a DPP-IV inhibitor, it may serve in the development of new treatments for diabetes.
- Anti-inflammatory Drugs : Its derivatives could be explored for developing new anti-inflammatory medications.
- Drug Development : The compound serves as a building block for more complex molecules, particularly in the synthesis of targeted therapies like PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid depends on its specific application. In drug development, the Boc group can be removed under physiological conditions to release the active drug. The piperidine ring can interact with biological targets such as enzymes or receptors, modulating their activity. The butanoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
Structural and Functional Differences
The phenyl-substituted piperidine () adds aromatic hydrophobicity, which may enhance membrane permeability compared to the aliphatic butanoic acid chain in the primary compound .
Positional and Stereochemical Effects: The (2R,3S)-configured pentanoic acid () demonstrates how stereochemistry and branching influence physicochemical properties, such as solubility and metabolic stability . The BOC group placement varies: on the piperidine nitrogen (primary compound) vs. an amino group (), affecting deprotection strategies in synthetic pathways.
Toxicity and Handling :
- The pyridazine-hydrazone derivative () exhibits significant toxicity (LD₅₀ = 970 mg/kg in rats), necessitating stringent safety protocols, whereas the primary compound’s hazards are less documented but likely require standard BOC-handling precautions .
Biological Activity
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 1334491-81-4
- Purity : ≥97%
The compound features a tert-butoxycarbonyl (Boc) group attached to a piperidine ring, which is linked to a butanoic acid moiety. This structural configuration is significant for its biological interactions.
Research indicates that compounds containing piperidine moieties often exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions.
Antiparasitic Activity
A study highlighted the design of novel inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase, where similar piperidine derivatives exhibited promising results. The best compounds showed low toxicity to mammalian cells while effectively inhibiting T. brucei growth, suggesting that this compound may have similar potential in antiparasitic applications .
Antitumor Activity
Compounds with similar structures have been investigated for their anticancer properties. The incorporation of the Boc group has been associated with enhanced cellular uptake and selectivity towards cancer cells. Specific derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could also be explored for antitumor activity.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles:
- Absorption : Good oral bioavailability has been noted.
- Distribution : Some derivatives show promising brain permeability.
- Metabolism : Typically metabolized via hepatic pathways.
Toxicological assessments indicate low toxicity in mammalian models, which is critical for further development as a therapeutic agent.
Q & A
Basic: What are the recommended synthetic routes for 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example:
Piperidine Functionalization : Start with Boc-protected piperidine derivatives (e.g., 1-Boc-piperidine-2-carboxylic acid) and introduce substituents via alkylation or coupling reactions .
Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt to form intermediates, followed by hydrolysis to yield the free acid .
Purification : Employ column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (e.g., using methanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced: How does the Boc group’s stability impact reaction design under acidic or basic conditions?
Data-Driven Analysis:
The tert-butoxycarbonyl (Boc) group is labile under strong acids (e.g., TFA) but stable in mild bases. For example:
- Acidic Deprotection : Use 20% TFA in DCM for 2 hours to remove Boc without degrading the piperidine core .
- Base Sensitivity : Avoid prolonged exposure to aqueous NaOH (>1M), which may hydrolyze ester byproducts but leaves the Boc group intact if pH < 10 .
Contradictions arise in mixed solvent systems: Methanol/THF with catalytic HCl can partially cleave Boc, requiring real-time monitoring via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ ions. Expected m/z: ~340–350 (exact mass depends on substituents) .
Basic: What safety precautions are necessary when handling this compound?
Safety Protocol:
- GHS Hazards : Based on structurally similar Boc-piperidine derivatives, anticipate:
- H315 (skin irritation)
- H319 (eye irritation)
- H335 (respiratory tract irritation) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Troubleshooting Guide:
- Case Example : Observed doubling of Boc tert-butyl signals may indicate rotameric equilibration. Solutions:
- Impurity Analysis : LC-MS can detect diastereomers or Boc-cleavage byproducts. Optimize HPLC gradients to separate closely eluting peaks .
Advanced: What is the compound’s role in synthesizing pharmacologically active derivatives?
Application in Drug Development:
- Intermediate Utility : The carboxylic acid group enables amide bond formation with amines (e.g., coupling to peptide backbones). Example: Synthesize kinase inhibitors by reacting with aryl boronic acids via Suzuki-Miyaura cross-coupling .
- Biological Relevance : Analogous Boc-piperidine acids show activity in targeting G-protein-coupled receptors (GPCRs) .
Advanced: How do structural analogs (e.g., 3-(1-Boc-piperidin-4-yl)benzoic acid) compare in reactivity?
Comparative Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
